4-Bromo-2-(dimethylamino)benzaldehyde

描述

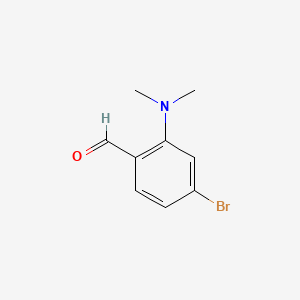

4-Bromo-2-(dimethylamino)benzaldehyde is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 4-position and a dimethylamino group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

4-Bromo-2-(dimethylamino)benzaldehyde can be synthesized through several methods. One common method involves the bromination of 2-(dimethylamino)benzaldehyde. The reaction typically uses bromine or a bromine source in the presence of a catalyst or under specific conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for yield and purity, using controlled reaction conditions and purification techniques to produce the compound on a commercial scale .

化学反应分析

Types of Reactions

4-Bromo-2-(dimethylamino)benzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The compound can form Schiff bases with amines, pyrroles, and indoles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Various substituted benzaldehydes.

Oxidation: 4-Bromo-2-(dimethylamino)benzoic acid.

Reduction: 4-Bromo-2-(dimethylamino)benzyl alcohol.

科学研究应用

Organic Synthesis

Reagent in Organic Chemistry

4-Bromo-2-(dimethylamino)benzaldehyde is widely used as a reagent in organic synthesis. It plays a crucial role in the formation of Schiff bases and other condensation products, which are essential intermediates in the synthesis of complex organic molecules. The compound's ability to participate in electrophilic substitution reactions is enhanced by the electron-donating dimethylamino group, making it a valuable tool for chemists.

Synthesis of Heterocyclic Compounds

This compound serves as a precursor for synthesizing various heterocyclic compounds, including triazoles and pyrazoles. The bromine atom can facilitate cross-coupling reactions, such as Suzuki and Sonogashira reactions, which are vital for constructing complex molecular architectures.

Biological Applications

Fluorescent Probes

In biological research, this compound is utilized as a fluorescent probe. Its unique structure allows it to interact with biological systems, making it suitable for biochemical assays that require fluorescent detection methods.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogenic fungi by disrupting their antioxidation systems, which are critical for their survival. Additionally, it has been identified as a potential inhibitor of xanthine oxidase, an enzyme involved in purine metabolism, suggesting its utility in treating conditions like gout and hyperuricemia.

Pharmaceutical Development

Drug Development Building Block

The compound is under investigation for its potential pharmacological properties. Its structural features make it a promising candidate as a building block in drug development, particularly for synthesizing new therapeutic agents targeting various diseases. The versatility of this compound allows researchers to modify its structure to enhance efficacy and selectivity against specific biological targets.

Industrial Applications

Dyes and Pigments Production

In industrial chemistry, this compound is employed in the production of dyes and pigments. Its reactivity allows it to be integrated into larger synthetic pathways that yield colorants used in textiles and coatings.

作用机制

The mechanism of action of 4-Bromo-2-(dimethylamino)benzaldehyde involves its reactivity with various nucleophiles and electrophiles. The dimethylamino group enhances the electron density on the benzene ring, making it more reactive towards electrophilic substitution. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Sonogashira couplings .

相似化合物的比较

Similar Compounds

4-Bromobenzaldehyde: Similar structure but lacks the dimethylamino group.

2-(Dimethylamino)benzaldehyde: Similar structure but lacks the bromine atom.

4-(Dimethylamino)benzaldehyde: Similar structure but lacks the bromine atom at the 4-position.

Uniqueness

4-Bromo-2-(dimethylamino)benzaldehyde is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct reactivity and properties. This combination allows for versatile applications in organic synthesis and scientific research .

生物活性

4-Bromo-2-(dimethylamino)benzaldehyde is an aromatic aldehyde with significant biological activity and potential applications in medicinal chemistry. Its structure features a bromine atom and a dimethylamino group, which influence its reactivity and interaction with biological targets. This article reviews the compound's biological activities, including its synthesis, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H10BrN

- Molecular Weight : 228.09 g/mol

- Structure : The compound exhibits a planar structure with slight distortion due to steric hindrance from the bromine and dimethylamino groups.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Bromination of Dimethylaminobenzaldehyde : This method involves the bromination of 2-(dimethylamino)benzaldehyde using bromine in suitable solvents.

- Electrophilic Substitution Reactions : The compound can also be synthesized through electrophilic aromatic substitution, where the dimethylamino group enhances the electron density on the aromatic ring, facilitating substitution reactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- Inhibition of Fungal Growth : Research indicates that this compound exhibits antifungal activity against various pathogenic fungi by disrupting cellular antioxidation systems, which is crucial for fungal survival .

- Xanthine Oxidase Inhibition : The compound has shown potential as an inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. This inhibition can be beneficial in treating conditions like gout and hyperuricemia .

Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines:

- Case Study : In vitro studies demonstrated that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity is attributed to its ability to induce apoptosis in tumor cells through the generation of reactive oxygen species (ROS) .

The biological activity of this compound can be explained through its interactions at the molecular level:

- Electrophilic Character : The presence of the dimethylamino group increases electron density on the aromatic ring, making it more reactive towards electrophiles.

- Formation of Schiff Bases : The aldehyde functional group allows for the formation of Schiff bases with amines, which may contribute to its biological effects by altering cellular signaling pathways.

Safety Profile

The compound is classified under Acute Toxicity Category 4 (oral), indicating that it poses a risk if ingested. Proper handling and safety measures should be observed during laboratory use.

Applications in Research and Industry

This compound is utilized in various fields:

- Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules, including pharmaceuticals.

- Biological Assays : Due to its reactivity, it is employed in biological assays to study enzyme inhibition and cellular responses.

Summary Table of Biological Activities

属性

IUPAC Name |

4-bromo-2-(dimethylamino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCFWLVUTGYLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655925 | |

| Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030863-12-7 | |

| Record name | 4-Bromo-2-(dimethylamino)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。